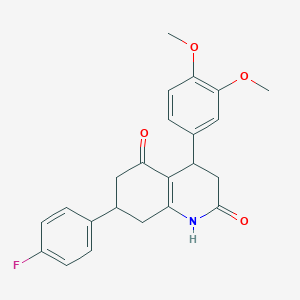![molecular formula C19H20N4O2 B5505857 3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)
3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclocondensation reactions, utilizing starting materials like acetyl derivatives and hydrazines or hydroxylamines under specific conditions to form triazolo and pyrazine derivatives. For example, Desenko et al. (1998) describe the cyclocondensation of a triazolopyrimidine derivative with hydroxylamine and hydrazine, leading to isoxazolo and pyrazolotriazolopyrimidines, respectively, demonstrating the synthetic pathways that might be applicable to the compound (Desenko et al., 1998). Similarly, methods reported by Chowdhury et al. (2011) for the synthesis of 3-aryl substituted tetrahydrotriazolopyrazines via palladium-copper catalysis provide insights into potential synthetic routes (Chowdhury et al., 2011).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives Development Research on compounds with a core structure similar to triazolo[4,3-a]pyrazine involves the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Dawood (2004) discussed the synthesis of indolizines and triazolo[4,3-a]pyridines through reactions involving pyridinium salts, highlighting the versatility of such structures in generating various heterocyclic compounds Dawood, 2004.
Antimicrobial and Antifungal Properties Compounds containing the triazolo[4,3-a]pyrazine moiety have been evaluated for their biological activities, including antimicrobial and antifungal effects. Hassan (2013) synthesized pyrazoline and pyrazole derivatives, assessing their antimicrobial activities against various organisms, thereby suggesting the potential of triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents Hassan, 2013.
Anticancer Activity The synthesis of novel compounds incorporating triazolo[4,3-a]pyrazine structures has also been explored for anticancer applications. Studies have focused on synthesizing derivatives and evaluating their in vitro anticancer activities, indicating the potential of such compounds in cancer therapy Pei et al., 2022.
Pharmacokinetic Optimization Efforts to optimize the pharmacokinetic properties of triazolo[4,3-a]pyrazine derivatives have led to the identification of compounds with improved brain penetration and selectivity for certain receptors, underscoring their potential in clinical development for neurological conditions Letavic et al., 2017.
Propriétés
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(5-methyl-2-phenylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-10-22(11-17-21-20-14(3)23(12)17)19(24)16-9-13(2)25-18(16)15-7-5-4-6-8-15/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQAIQBXWYETFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3=C(OC(=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)
![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)


![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)
![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)
![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)
![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)
![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)